2-(2-Furylmethyl)cyclohexanamine
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Scientific Research Applications
Analytical Characterization and Biological Fluid Analysis
- The compound 2-(2-Furylmethyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical techniques. These include gas chromatography ion trap electron and chemical ionization mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. Additionally, a method using liquid chromatography and ultraviolet detection has been developed for the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).
Chemical Synthesis and Structural Characterization
- The synthesis and structural characterization of cyclohexanamine derivatives have been extensively studied. For instance, a method for isolating the (1R,2R)-enantiomer from a racemic cis/trans mixture of 2-Methyl-1-cyclohexanamine was developed (Furegati & Nocito, 2017). Additionally, a compound titled cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was synthesized and characterized by single crystal X-ray diffraction, highlighting its chemical structure and properties (J. Li et al., 2017).
Catalytic Applications
- Cyclohexanamine and its derivatives have been explored in catalytic applications. One study described the efficient catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes, showcasing the compound's utility in synthetic organic chemistry (Miki et al., 2002).
Thermodynamic Properties
- The vapor pressures and thermodynamic properties of cyclohexanamine derivatives, including cyclohexanamine itself, have been studied. This research provides valuable data for practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).
Application in Drilling Fluids
- 4, 4′-methylenebis-cyclohexanamine, a derivative of cyclohexanamine, has been studied as a potential shale inhibitor in high-performance water-based drilling fluids. It showed promise in inhibiting shale hydration and dispersion, offering benefits for high-temperature well applications (Zhong et al., 2016).
Pharmaceutical Research
- Cyclohexanamine derivatives have been synthesized and evaluated as potent and selective human neuropeptide Y Y1 receptor antagonists, demonstrating their potential in pharmaceutical applications (Cho et al., 2009).
properties
IUPAC Name |
2-(furan-2-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11H,1-2,4,6,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBHXQIBGRPJQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406963 |
Source
|
Record name | 2-(2-furylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethyl)cyclohexanamine | |
CAS RN |
67823-66-9 |
Source
|
Record name | 2-(2-furylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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